molecular formula C52H65ClN12O8S B8103464 bio-THZ1

bio-THZ1

Cat. No.: B8103464
M. Wt: 1053.7 g/mol
InChI Key: ARPCJVVFIKPHFA-SFDVBDGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

bio-THZ1: is a biotinylated version of THZ1, a selective and potent covalent inhibitor of cyclin-dependent kinase 7 (CDK7). It binds irreversibly to CDK7, making it a valuable tool in scientific research, particularly in the study of cell cycle regulation and transcriptional control .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bio-THZ1 involves the biotinylation of THZ1. THZ1 itself is synthesized through a series of chemical reactions that introduce a phenylaminopyrimidine structure with a cysteine-reactive acrylamide moiety . The biotinylation process involves the attachment of a biotin molecule to THZ1, enhancing its utility in biochemical assays.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The final product is typically stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Scientific Research Applications

bio-THZ1 is widely used in scientific research due to its ability to inhibit CDK7 selectively. Its applications include:

Comparison with Similar Compounds

Uniqueness: this compound’s biotinylation enhances its utility in biochemical assays, allowing for more precise studies of CDK7 interactions and functions. This biotinylation distinguishes it from other CDK7 inhibitors, providing a unique tool for research applications .

Properties

IUPAC Name

4-[[(E)-4-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylcarbamoylamino]propyl-methylamino]but-2-enoyl]amino]-N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H65ClN12O8S/c1-65(24-8-20-55-51(69)56-22-26-72-28-30-73-29-27-71-25-21-54-45(66)14-5-4-13-44-48-43(34-74-44)62-52(70)64-48)23-7-15-46(67)59-36-18-16-35(17-19-36)49(68)60-37-9-6-10-38(31-37)61-50-58-33-41(53)47(63-50)40-32-57-42-12-3-2-11-39(40)42/h2-3,6-7,9-12,15-19,31-33,43-44,48,57H,4-5,8,13-14,20-30,34H2,1H3,(H,54,66)(H,59,67)(H,60,68)(H2,55,56,69)(H,58,61,63)(H2,62,64,70)/b15-7+/t43-,44-,48-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPCJVVFIKPHFA-SFDVBDGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=O)NCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)CC=CC(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)NC5=NC=C(C(=N5)C6=CNC7=CC=CC=C76)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCNC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C/C=C/C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)NC5=NC=C(C(=N5)C6=CNC7=CC=CC=C76)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H65ClN12O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1053.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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